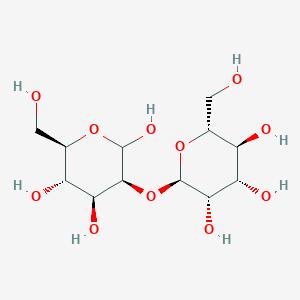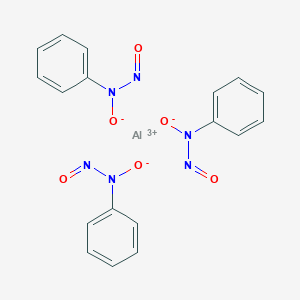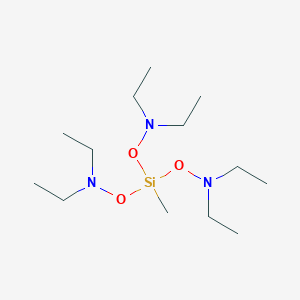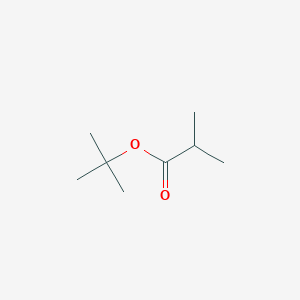
2-O-alpha-D-Mannopyranosyl-D-mannopyranose
Overview
Description
Mechanism of Action
Target of Action
It’s known that mannose oligosaccharides, which include this compound, are often involved in interactions with proteins, particularly in the context of cellular recognition processes .
Mode of Action
It’s known that mannose oligosaccharides can interact with proteins, potentially altering their function or triggering specific cellular responses .
Biochemical Pathways
Given its structure, it may be involved in glycosylation processes, which are critical for protein function and cellular communication .
Result of Action
Given its potential involvement in glycosylation processes, it may influence protein function and cellular communication .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can impact the stability and activity of glycosylated compounds .
Biochemical Analysis
Biochemical Properties
2-O-alpha-D-Mannopyranosyl-D-mannopyranose plays a crucial role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. This compound is also involved in the formation of glycoproteins and glycolipids, which are essential for cell-cell communication and signaling. The interactions between this compound and these enzymes are typically characterized by the formation of glycosidic bonds, which are crucial for the stability and function of the resulting glycosylated molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in glycosylation and other metabolic pathways. Additionally, this compound can modulate cell signaling pathways by interacting with cell surface receptors and other signaling molecules. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as a substrate for glycosyltransferases, which catalyze the transfer of mannose residues to target molecules. This process is essential for the formation of glycoproteins and glycolipids. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These molecular interactions are critical for the regulation of various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance glycosylation processes and improve cellular function. At high doses, it can have toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels. These dosage effects are critical for understanding the safety and efficacy of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and degradation of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the biological functions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit specific cellular processes .
Subcellular Localization
This compound is localized within various subcellular compartments, including the Golgi apparatus and endoplasmic reticulum. This localization is essential for its role in glycosylation processes, as these organelles are the primary sites for the synthesis and modification of glycoproteins and glycolipids. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific compartments and influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-O-alpha-D-Mannopyranosyl-D-mannopyranose can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases to catalyze the formation of the glycosidic bond between two mannose molecules. The reaction conditions typically include an aqueous solution with a suitable buffer, a source of mannose, and the enzyme .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using yeast or bacteria that naturally produce the compound. The fermentation broth is then subjected to purification steps such as filtration, chromatography, and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-O-alpha-D-Mannopyranosyl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed:
Oxidation: Mannonic acid or mannaric acid.
Reduction: Mannitol.
Substitution: Acetylated or benzoylated derivatives of the disaccharide.
Scientific Research Applications
2-O-alpha-D-Mannopyranosyl-D-mannopyranose has several scientific research applications:
Chemistry: It is used in studies involving carbohydrate chemistry and glycosylation reactions.
Biology: The compound is used to investigate the role of mannose-containing oligosaccharides in biological systems.
Industry: The compound is used in the production of prebiotics and functional foods
Comparison with Similar Compounds
- 3-O-alpha-D-Mannopyranosyl-D-mannopyranose
- 4-O-alpha-D-Mannopyranosyl-D-mannopyranose
- 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
Comparison: 2-O-alpha-D-Mannopyranosyl-D-mannopyranose is unique due to its specific alpha-1,2-glycosidic linkage, which imparts distinct structural and functional properties. Compared to other mannobioses with different glycosidic linkages, it exhibits unique antigenic effects and specific interactions with mannose-binding proteins .
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-VXSGSMIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455214 | |
| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-39-7 | |
| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2alpha-Mannobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.ALPHA.-MANNOBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















